molecular formula C15H18N4O2 B11397772 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11397772
M. Wt: 286.33 g/mol
InChI Key: HXLSFYTXWRNPAK-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The starting materials often include 4-ethylbenzylamine and propargyl alcohol. The synthesis can be divided into the following steps:

    Formation of the triazole ring:

    Introduction of the carboxamide group: This step involves the reaction of the triazole intermediate with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product would be 2-(4-ethylphenyl)-5-(carboxylic acid)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide.

    Reduction: The major product would be 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-amine.

    Substitution: The products would vary depending on the nucleophile used.

Scientific Research Applications

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl and carboxamide groups may enhance its binding affinity and selectivity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethylphenyl)ethyl(prop-2-en-1-yl)amine
  • (4-ethylphenyl)methylamine

Uniqueness

Compared to similar compounds, 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups. The presence of the triazole ring, hydroxymethyl group, and carboxamide group provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-prop-2-enyltriazole-4-carboxamide

InChI

InChI=1S/C15H18N4O2/c1-3-9-16-15(21)14-13(10-20)17-19(18-14)12-7-5-11(4-2)6-8-12/h3,5-8,20H,1,4,9-10H2,2H3,(H,16,21)

InChI Key

HXLSFYTXWRNPAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC=C)CO

Origin of Product

United States

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